molecular formula C15H30O B1583702 Cyclopentadecanol CAS No. 4727-17-7

Cyclopentadecanol

Cat. No. B1583702
CAS RN: 4727-17-7
M. Wt: 226.4 g/mol
InChI Key: FFVHXGZXDRXFLQ-UHFFFAOYSA-N
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Description

Cyclopentadecanol is a chemical compound with the molecular formula C15H30O . It is a macrocyclic musk that is widely used in perfumes, cosmetics, food, and medicine . It constitutes an important class of natural products possessing diverse biological activities, like antibiotic, antitumor, etc .


Synthesis Analysis

A novel synthesis method of cyclopentadecanolide from vegetable oil has been designed . The synthesis yields of cyclopentadecanolide were 63.0% . The effect of different ester groups on cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .


Molecular Structure Analysis

The molecular structure of Cyclopentadecanol consists of 15 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The average mass is 226.398 Da and the monoisotopic mass is 226.229660 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentadecanolide include the cyclization of α,ω-difatty acid alkyl ester and ω-hydroxycarboxylic acid triglyceride . The cyclization process is influenced by different ester groups and catalysts .


Physical And Chemical Properties Analysis

Cyclopentadecanol has a molecular weight of 226.3981 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Asymmetric Catalysis

Cyclopentadecanol and its derivatives, especially chiral cyclopentadienyl ligands, have significant applications in asymmetric catalysis. They demonstrate potential in catalytic enantioselective reactions and complexation chemistry. These developments indicate their emerging role in enhancing the efficiency and specificity of catalytic processes (Newton, Kossler, & Cramer, 2016).

Multifunctional Synthesis

Functionalized derivatives of cyclopentadiene, including cyclopentadecanol, play a pivotal role in synthetic chemistry. They are employed in chiral catalysis and as ligands for organometallic complexes with potential diagnostic and therapeutic applications (Frei, 2019).

Supramolecular Chemistry

Cyclodextrins, related to cyclopentadecanol, are crucial in supramolecular chemistry. They form molecular receptors and inclusion complexes, contributing to a wide range of applications in biotechnology, nanotechnology, and pharmaceuticals (Villalonga, Cao, & Fragoso, 2007).

Pharmaceutical Applications

Cyclopentadecanol derivatives, such as cyclodextrins, are used as pharmaceutical excipients to enhance drug solubility, permeability, and bioavailability. They form inclusion complexes with hydrophobic drugs and have applications in various drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).

Polymer and Material Science

Cyclopentadiene derivatives, including cyclopentadecanol, are used in polymers, elastomers, and pharmaceuticals. Their unique properties contribute to the development of new materials with diverse applications (Keenan, 2000).

Molecular Modeling

Cyclopentadecanol derivatives in cyclodextrins are extensively studied in molecular modeling for understanding structural, dynamic, and energetic features, enhancing their applications in drug delivery and pharmaceutical industries (Zhao et al., 2016).

Chiral Discrimination

Chiral derivatives of cyclopentadiene, like cyclopentadecanol, are used in chiral recognition experiments, demonstrating their utility in understanding and enhancing enantioselective processes (Borm, Meibom, & Winterfeldt, 1996).

Host-Guest Interactions

Cyclopentadecanol-related cyclodextrins are known for their ability to form inclusion complexes through host-guest interactions, finding applications in diverse fields such as food, cosmetics, and environmental technologies (Crini et al., 2018).

Drug Development and Delivery

Cyclodextrins, related to cyclopentadecanol, are used in drug formulation to improve bioavailability and stability. They are key in designing novel drug delivery systems including liposomes, microspheres, and nanoparticles (Challa, Ahuja, Ali, & Khar, 2005).

Versatile Industrial Applications

Cyclodextrins, a family of compounds related to cyclopentadecanol, have a broad range of industrial applications. Their property of forming inclusion complexes makes them valuable in pharmaceuticals, cosmetics, food, and textiles (Sharma & Baldi, 2016).

Safety And Hazards

In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If the chemical comes in contact with the skin, it is recommended to wash off with soap and plenty of water . In case of ingestion, rinse mouth and do not induce vomiting .

properties

IUPAC Name

cyclopentadecanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHXGZXDRXFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063578
Record name Cyclopentadecanol
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentadecanol

CAS RN

4727-17-7
Record name Cyclopentadecanol
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Record name Cyclopentadecanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentadecanol
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Record name Cyclopentadecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentadecan-1-ol
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Record name CYCLOPENTADECANOL
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Synthesis routes and methods

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclopentadecane in a round-bottomed flask having an attached reflux condenser. Air is passed at approximately 15 l/h through the reaction mixture for 8 hours at said temperature. Cyclopentadecanol is obtained at a selectivity of 19% and cyclopentadecanone at a selectivity of 48%, at a cyclopentadecane conversion rate of 46%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadecanol
Reactant of Route 2
Cyclopentadecanol
Reactant of Route 3
Cyclopentadecanol
Reactant of Route 4
Cyclopentadecanol
Reactant of Route 5
Cyclopentadecanol
Reactant of Route 6
Reactant of Route 6
Cyclopentadecanol

Citations

For This Compound
157
Citations
P Liu, X Liu, F Lai, L Ma, W Li, P Huang - bioRxiv, 2019 - biorxiv.org
… Cyclopentadecanone occurs, along with cyclopentadecanol in the secretion of the North American musk rat. McGinty reported the fragrance material review on cyclopentadecanone [13]…
Number of citations: 2 www.biorxiv.org
P Liu, W Li, X Liu - BMC chemistry, 2022 - bmcchem.biomedcentral.com
… Cyclopentanone is also a widely used macrocyclic musk compounds, cyclopentadecanone occurs, along with cyclopentadecanol in the secretion of the North American musk rat, as a …
Number of citations: 1 bmcchem.biomedcentral.com
PG Stevens - Journal of the American Chemical Society, 1943 - ACS Publications
The recent discovery1 that cyclopentadecanol and cycloheptadecanol can be obtained in good yields from the scent glands of the common muskrat has prompted an investigation of the …
Number of citations: 11 pubs.acs.org
HH Mathur, SC Bhattacharyya - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… EXALTONE (cyclopentadecanone) occurs, along with cyclopentadecanol, in the secretion of the North American musk rat. l The musk odour of angelica root oil is due to exaltolide (15-…
Number of citations: 15 pubs.rsc.org
C Wu, K Qian, M Nefliu, RG Cooks - Journal of the American Society for …, 2010 - Springer
… cyclopentadecanol (1 10 8 mol), the signal of the reaction product of 2-naphthol with BA is 100 times less than that of cyclopentadecanol (… -oxidized products cyclopentadecanol and cy…
Number of citations: 114 link.springer.com
M Svoboda, M Tichý, J Sicher - Collection of Czechoslovak …, 1958 - cccc.uochb.cas.cz
… The synthesis of cis- and trans-2-aminocyclotetradecanol arid 2-aminocyclopentadecanol by … The starting oximes of cyclotetradecanol-2-one and cyclopentadecanol-2-one, - which are …
Number of citations: 0 cccc.uochb.cas.cz
PN Davey, JA Elings - Journal of Organic Chemistry, 1970 - researchgate.net
… Alternatively, cyclopentadecane is sequentially oxidised to give cyclopentadecanol and dehydrogenated to give cyclopentadecanone. Alternatively, a musk mixture is formed by mixing …
Number of citations: 0 www.researchgate.net
X Baucherel, L Gonsalvi, IWCE Arends… - Advanced Synthesis …, 2004 - Wiley Online Library
… of cyclododecane and cyclopentadecanol (see Figure4). When cyclopentadecanol alone was … to the same conditions 98% of the cyclopentadecanol was converted, affording cyclo…
Number of citations: 69 onlinelibrary.wiley.com
NM GABER - Biopesticides International, 2020 - search.ebscohost.com
… Phthalic acid-mono-ethyl ester, cyclopentadecanol, and 2,5-cyclohexadiene were detected in Neem leaves. Digitoxin, Eicosana, and Pis (2-ethylhexyl) phthalate were isolated from Arta…
Number of citations: 3 search.ebscohost.com
AE Zemlyakov, VN Tsikalova, VV Tsikalov - Chemistry of Natural …, 2017 - Springer
… An alternative glycosylation of cyclooctanol and cyclopentadecanol by α-D-glucosaminyl chloride 2 in CH 2 Cl 2 with ZnCl 2 and Bu 4 NBr as activators [5] but at the solvent boiling point …
Number of citations: 4 link.springer.com

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